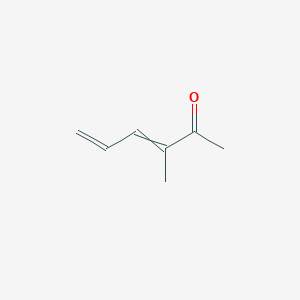![molecular formula C8H11ClO B13961243 6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane CAS No. 5628-74-0](/img/structure/B13961243.png)
6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Chloromethyl)-3-oxatricyclo[32102,4]octane is a complex organic compound characterized by its unique tricyclic structure This compound is part of the oxetane family, which is known for its four-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-3-oxatricyclo[321One common method involves the intramolecular cyclization of a suitable precursor, such as a 5-vinyl-1,3-cyclohexadiene, through a Diels-Alder reaction followed by cyclopropane ring opening . The chloromethyl group can be introduced using chloromethyl methyl ether in the presence of a Lewis acid like zinc bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with chloromethyl methyl ether, which is a known carcinogen .
Análisis De Reacciones Químicas
Types of Reactions
6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the chloromethyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or ketone derivative.
Aplicaciones Científicas De Investigación
6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The oxetane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparación Con Compuestos Similares
6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane can be compared with other oxetane derivatives and tricyclic compounds:
Propiedades
Número CAS |
5628-74-0 |
|---|---|
Fórmula molecular |
C8H11ClO |
Peso molecular |
158.62 g/mol |
Nombre IUPAC |
6-(chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane |
InChI |
InChI=1S/C8H11ClO/c9-3-5-1-4-2-6(5)8-7(4)10-8/h4-8H,1-3H2 |
Clave InChI |
HBEJVSJKHSPKGW-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1CCl)C3C2O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



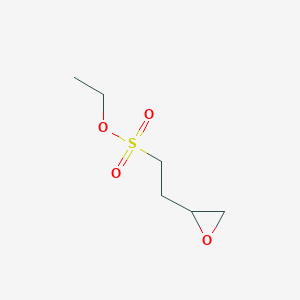
![2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide](/img/structure/B13961170.png)
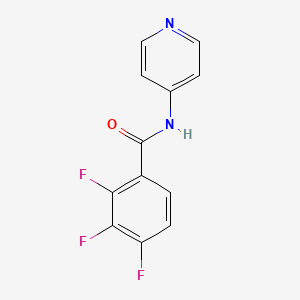

![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide](/img/structure/B13961181.png)

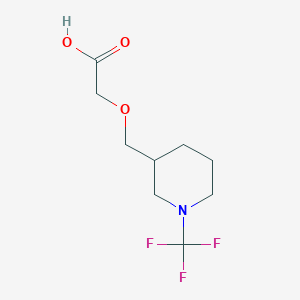

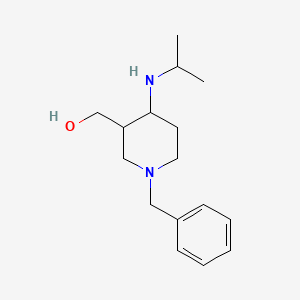
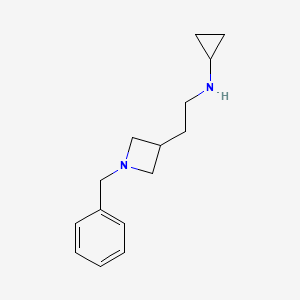
![3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B13961231.png)
